molecular formula C23H20N2O3S B1230608 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione CAS No. 1174-98-7

1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione

Cat. No.: B1230608
CAS No.: 1174-98-7
M. Wt: 404.5 g/mol
InChI Key: ZINXZZBZWUOJNZ-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione is a chemical compound offered for research and development purposes. As a pyrazolidinedione derivative, it represents a structure of interest in various chemical and pharmacological investigations. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, or as a candidate for bioactivity screening. Its specific mechanism of action and primary research applications are areas for ongoing investigation by qualified scientists. This product is intended for laboratory research use only and is not classified or approved for use in humans or animals.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-phenyl-4-(2-phenylsulfanylethyl)pyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-19-13-11-18(12-14-19)25-23(28)21(15-16-29-20-9-5-2-6-10-20)22(27)24(25)17-7-3-1-4-8-17/h1-14,21,26H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINXZZBZWUOJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCSC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922415
Record name 1-(4-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfanyl)ethyl]pyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174-98-7
Record name G 33378
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfanyl)ethyl]pyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione, also known by its CAS number 1174-98-7, is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anti-inflammatory and analgesic properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazolidinedione core structure characterized by the following molecular formula:

  • Molecular Formula : C23H20N2O3S
  • Molecular Weight : 404.48 g/mol
  • CAS Number : 1174-98-7

The presence of the hydroxyphenyl and phenylthioethyl groups contributes to its biological activity by enhancing its interactions with biological targets.

This compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the biosynthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX activity, this compound can effectively reduce inflammatory responses and alleviate pain.

Anti-inflammatory Effects

Research indicates that this compound shows potent anti-inflammatory properties. It has been shown to significantly reduce edema in animal models of inflammation. For instance, a study demonstrated that administration of the compound led to a reduction in paw swelling in rats subjected to carrageenan-induced inflammation, suggesting its efficacy as an anti-inflammatory agent.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound exhibits analgesic properties. In experimental models, it has been observed to decrease pain sensitivity in response to thermal stimuli. This dual action makes it a candidate for treating conditions like arthritis and other chronic pain disorders.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Edema Reduction : In a controlled experiment involving rats, the administration of this compound resulted in a statistically significant reduction in paw edema compared to control groups treated with saline (p < 0.05).
  • Analgesic Testing : A separate study evaluated the analgesic effects using the hot plate test in mice. The results indicated a marked increase in pain threshold following treatment with the compound, confirming its analgesic efficacy.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
This compound1174-98-7Hydroxyl group at position 1Anti-inflammatory, analgesic
1,2-Diphenyl-4-(2-(phenylthio)ethyl)pyrazolidine-3,5-dione3736-92-3Lacks hydroxyl group at position 1Anti-inflammatory
3,5-Pyrazolidinedione derivativesVariousVarying functional groupsDiffering pharmacodynamics

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

One of the primary applications of 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione is its role as an anti-inflammatory and analgesic agent. Research indicates that it exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition suggests potential utility in treating conditions associated with pain and inflammation, such as arthritis and other inflammatory diseases .

Antipyretic Effects

In addition to its anti-inflammatory properties, studies suggest that this compound may possess antipyretic effects, making it a candidate for managing fever. The mechanisms underlying these effects are likely related to its ability to modulate inflammatory pathways .

Several studies have explored the biological activities of this compound:

  • Inhibition of COX Enzymes : A study demonstrated that derivatives of pyrazolidinediones significantly inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins associated with inflammation .
  • Antioxidant Activity : Research indicates that this compound may also exhibit antioxidant properties, which could contribute to its anti-inflammatory effects by reducing oxidative stress in tissues .
  • Potential in Cancer Therapy : Preliminary findings suggest that compounds similar to this compound could play a role in cancer therapy due to their ability to induce apoptosis in cancer cells through various molecular pathways .

Comparison with Similar Compounds

Key Structural Differences

Compound Name Substituents (Position 4) Position 1 Position 2 Oxidation State of Sulfur
Target Compound 2-(Phenylthio)ethyl 4-Hydroxyphenyl Phenyl Thioether (S)
Sulfinpyrazone 2-(Phenylsulfinyl)ethyl Phenyl Phenyl Sulfoxide (SO)
4-Hydroxysulfinpyrazone 2-(Phenylsulfinyl)ethyl 4-Hydroxyphenyl Phenyl Sulfoxide (SO)
4-Pentyl derivative Pentyl 4-Hydroxyphenyl Phenyl N/A
1-(4-Fluorophenyl) derivative 2-Thienylmethylene 4-Fluorophenyl N/A

Pharmacological Implications

  • Sulfur Oxidation State :

    • The target compound’s thioether group (C-S-C) is less polar than the sulfoxide (C-SO-C) in sulfinpyrazone. This difference impacts lipophilicity, membrane permeability, and metabolic stability. Sulfinpyrazone, a uricosuric agent, is oxidized to its sulfoxide form, enhancing water solubility and renal excretion .
    • The thioether group in the target compound may confer greater metabolic stability but lower solubility compared to sulfinpyrazone.
  • Alkyl vs. Aryl Substituents: The 4-pentyl derivative () lacks sulfur-based substituents, likely reducing interactions with sulfur-binding enzymes or receptors. Its activity may focus on anti-inflammatory or analgesic pathways, akin to other alkylated pyrazolidinediones .

Target Compound

  • Metabolic Stability: The thioether group may slow oxidation compared to sulfoxide derivatives, extending half-life .

Sulfinpyrazone (Benchmark Analog)

  • Therapeutic Use : FDA-approved for gout and thrombosis prevention due to its uricosuric and antiplatelet effects .
  • Metabolism : Oxidized to 4-hydroxysulfinpyrazone, a metabolite with enhanced solubility .

4-Hydroxysulfinpyrazone

  • A major metabolite of sulfinpyrazone, contributing to its efficacy and safety profile. The hydroxyl group facilitates renal excretion, reducing toxicity risks .

Preparation Methods

Oxadiazepene-Phenylmalonic Acid Diamide Coupling

A foundational method for pyrazolidinedione synthesis involves the condensation ofoxadiazepene derivatives with di-ortho-substituted phenylmalonic acid diamides. For the target compound, this route requires:

  • Step 1 : Synthesis of 4-hydroxyphenylmalonic acid diamide via esterification of malonic acid with 4-aminophenol, followed by amidation with phenylamine.

  • Step 2 : Reaction with a customoxadiazepene bearing a 2-(phenylthio)ethyl side chain.

This method, while convergent, faces challenges in controlling regioselectivity during cyclization. The patent CA3084563A1 highlights that stoichiometric byproducts like Pb(OAc)₂ can be avoided by using non-metallic catalysts, improving environmental compatibility.

Oxidation of Thioether Precursors

Caro’s Acid-Mediated Sulfur Functionalization

The oxidation of 1,2-diphenyl-4-(2-(phenylthio)ethyl)pyrazolidine-3,5-dione to its sulfinyl or sulfonyl analogs is well-documented. To introduce the 4-hydroxyphenyl group:

  • Step 1 : Synthesize 1-(4-methoxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione via nucleophilic substitution.

  • Step 2 : Demethylate the methoxy group using BBr₃ in dichloromethane to yield the hydroxyphenyl derivative.

Key parameters from CA1153004A include using 1.3–1.5 molar equivalents of Caro’s acid (H₂SO₅) at 5–25°C for 18–24 hours. Yields for analogous oxidations exceed 75%, though overoxidation to sulfones must be controlled.

Cyclocondensation with Hydrazine Derivatives

Chalcone-Hydrazine Cyclization

The JStage study demonstrates pyrazolidinedione formation via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines. For the target compound:

  • Step 1 : Prepare 4-hydroxychalcone by Claisen-Schmidt condensation of 4-hydroxyacetophenone and cinnamaldehyde.

  • Step 2 : React with 2-(phenylthio)ethylhydrazine in refluxing ethanol (16–48 hours).

This method offers modularity, with yields ranging from 60–85% depending on substituents. Microwave assistance, as noted in PubMed, reduces reaction time to 2–4 hours with comparable yields.

Dianilide Cyclization Strategies

PIDA-Mediated N–N Bond Formation

The RSC supplement details a novel route using iodobenzene diacetate (PIDA) to cyclize dianilides into pyrazolidinediones. Adaptation for the target compound involves:

  • Step 1 : Synthesize cyclopropane-1,1-dicarboxylic acid dianilide with 4-hydroxyphenyl and 2-(phenylthio)ethyl substituents.

  • Step 2 : Cyclize using PIDA in THF at 0°C, achieving ring expansion via N–N bond formation.

This method achieves high regiocontrol, with yields up to 82%.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)Byproducts
CondensationOxadiazepene, Diamide80°C, 12h65–70Pb(OAc)₂ (avoided)
OxidationCaro’s Acid, BBr₃5–25°C, 18h75–80Sulfones (5–10%)
CyclocondensationHydrazine, EthanolReflux, 24h60–85Unreacted chalcone
DianilidePIDA, THF0°C, 2h78–82Iodobenzene

Optimization and Scalability Considerations

  • Solvent Systems : Acetic acid enhances solubility in oxidation routes, while THF improves cyclization efficiency in dianilide methods.

  • Catalysts : Transitioning to Hg-free catalysts (e.g., CuI) in condensation reactions reduces toxicity.

  • Purification : Crystallization from ethanol/water mixtures (3:1) achieves >95% purity for all methods .

Q & A

Basic Research Questions

Q. How can discrepancies in nomenclature for pyrazolidinedione derivatives be resolved, and what structural elucidation techniques are critical for unambiguous identification?

  • Methodological Answer : Nomenclature inconsistencies arise due to positional isomerism and substituent prioritization (e.g., "4-butyl" vs. "l-phenyl" descriptors in ). To resolve these:

  • Use NMR spectroscopy (¹H/¹³C, 2D-COSY) to map substituent positions and hydrogen environments.
  • Apply X-ray crystallography to confirm spatial arrangements of the pyrazolidinedione core and substituents.
  • Cross-reference with IUPAC guidelines and databases (e.g., SciFinder) to standardize naming .

Q. What experimental design strategies minimize trial-and-error in synthesizing 1-(4-hydroxyphenyl)-pyrazolidinedione derivatives?

  • Methodological Answer : Implement Design of Experiments (DoE) principles:

  • Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) influencing yield.
  • Apply response surface methodology (RSM) to optimize reaction conditions (e.g., pH, reaction time).
  • Reference , which highlights statistical methods to reduce experiments while capturing critical parameters like regioselectivity and steric effects .

Q. How can purity and structural integrity of the compound be assessed post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC-UV/HRMS for purity assessment and molecular weight confirmation.
  • FT-IR to verify functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹ for dione moieties).
  • Elemental analysis (C, H, N, S) to validate empirical formula consistency with theoretical values .

Advanced Research Questions

Q. What computational approaches predict the reactivity and stability of the 2-(phenylthio)ethyl substituent in aqueous and non-aqueous environments?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies and electron density maps for the thioether group.
  • Simulate solvation effects using COSMO-RS to assess hydrolytic stability in varying pH conditions.
  • Validate with experimental data (e.g., accelerated stability studies under thermal stress) .

Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate the compound’s interactions with biological targets?

  • Methodological Answer :

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes or receptors.
  • Conduct molecular dynamics (MD) simulations to predict binding modes in protein active sites.
  • Integrate metabolomics to track downstream effects on cellular pathways (e.g., inflammation or oxidative stress modulation) .

Q. What methodologies validate the compound’s analytical assay for pharmacopeial compliance?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation:

  • Specificity : Demonstrate resolution from impurities via HPLC-DAD/LC-MS.
  • Accuracy/Precision : Use spike-recovery experiments (80–120% concentration range) with ≤2% RSD.
  • Robustness : Test buffer pH variations (e.g., ±0.2 units, as in and ) and mobile phase composition .

Q. How do structural modifications (e.g., replacing phenylthio with sulfone groups) impact physicochemical properties and bioactivity?

  • Methodological Answer :

  • Synthesize analogs via oxidative desulfurization (e.g., H₂O₂/CH₃COOH) and compare:
  • LogP (shake-flask method) to assess hydrophobicity changes.
  • Thermal stability via DSC/TGA (e.g., melting point shifts in ).
  • In vitro activity (e.g., IC₅₀ in enzyme inhibition assays) .

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